molecular formula C13H20O4 B13826609 (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester

(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester

Cat. No.: B13826609
M. Wt: 240.29 g/mol
InChI Key: BWNDCLRNSUNXGU-TUAOUCFPSA-N
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Description

(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an oxabicycloheptene ring, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxabicycloheptene ring and the introduction of the ethylpropoxy group. Common reagents used in these reactions include strong bases, such as sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted ethers.

Scientific Research Applications

(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S,6S)-rel-5-(1-Methylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester
  • (1R,5S,6S)-rel-5-(1-Ethylbutoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester

Uniqueness

Compared to similar compounds, (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester exhibits unique properties due to the presence of the ethylpropoxy group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl (1R,5S,6R)-5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C13H20O4/c1-4-9(5-2)16-10-6-8(13(14)15-3)7-11-12(10)17-11/h6,9-12H,4-5,7H2,1-3H3/t10-,11+,12-/m0/s1

InChI Key

BWNDCLRNSUNXGU-TUAOUCFPSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@@H]2[C@H]1O2)C(=O)OC

Canonical SMILES

CCC(CC)OC1C=C(CC2C1O2)C(=O)OC

Origin of Product

United States

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